Adipamidoxime
Description
Adipamidoxime (CAS 15347-78-1, NSC 70868) is an oxime-class bioactive compound with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.2 g/mol . Structurally, it features two amidoxime groups (-NH-C(=N-OH)-) linked by a hexane chain, contributing to its unique physicochemical properties, including a density of 1.37 g/cm³ and a high boiling point of 454.3°C . It exists as a solid at room temperature and demonstrates broad-spectrum biological activity, including antimicrobial (bacterial, fungal, viral inhibition), anti-inflammatory, and antitumor effects .
Properties
IUPAC Name |
1-N',6-N'-dihydroxyhexanediimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQNCWWVKWCZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=NO)N)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C(=N/O)/N)CC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165332 | |
| Record name | N(1),N(6)-Dihydroxyhexanediimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15347-78-1 | |
| Record name | Adipyl diamidoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015347781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipamidoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N(1),N(6)-Dihydroxyhexanediimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIPYL DIAMIDOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K464TO7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Adiponitrile undergoes a two-step hydroxylamine addition at both terminal nitrile groups. The first step generates an intermediate iminoether, which subsequently reacts with a second equivalent of hydroxylamine to yield the diamidoxime product. The general reaction pathway is:
The reaction is typically conducted in ethanol or methanol using hydroxylamine hydrochloride and a base such as sodium carbonate or triethylamine to liberate free hydroxylamine.
Optimization Parameters
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Temperature : Reflux conditions (60–80°C) are standard to accelerate reaction kinetics, though aliphatic nitriles like adiponitrile require extended durations (24–48 hours) due to slower reactivity compared to aromatic analogs.
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Solvent : Polar protic solvents (e.g., ethanol) enhance nucleophilicity and stabilize intermediates.
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Hydroxylamine Excess : A 2.5–3.0 molar excess of hydroxylamine hydrochloride relative to adiponitrile improves conversion rates for aliphatic substrates, compensating for side reactions such as hydrolysis.
Yields for aliphatic diamidoximes under optimized conditions range from 65% to 85%, with purity exceeding 95% after recrystallization from aqueous ethanol.
Solvent-Free Ultrasonic Irradiation
Recent innovations in amidoxime synthesis emphasize solvent-free protocols to reduce environmental impact and improve efficiency. Ranjbar-Karimi et al. demonstrated that ultrasonic irradiation facilitates this compound formation without solvents, achieving comparable yields to conventional methods in significantly shorter reaction times.
Procedure and Advantages
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Conditions : Adiponitrile and hydroxylamine hydrochloride are mixed with a catalytic amount of sodium carbonate and subjected to ultrasonic irradiation (40 kHz, 300 W) at 60°C for 2–4 hours.
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Yield : 78–82% isolated yield, with negligible by-product formation.
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Benefits :
This method is particularly advantageous for industrial-scale applications, where rapid processing and cost-effectiveness are critical.
Industrial-Scale Production from Adipic Acid
A patented fluidized-bed process converts adipic acid and ammonia to adiponitrile at 350–400°C, which is then functionalized to this compound. Although energy-intensive, this method benefits from established infrastructure in adipic acid production.
Key Process Parameters
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Catalyst : Solid dehydration catalysts (e.g., silica-alumina) fluidized by preheated ammonia gas.
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Reactor Design : Funnel-shaped distributors ensure uniform mixing of adipic acid aerosol and ammonia.
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Yield : 60–70% adiponitrile, with cyclopentanone and cyanoimines as primary by-products.
Post-synthesis, adiponitrile is purified via fractional distillation before hydroxylamine treatment.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional Reflux | 65–85 | 24–48 h | High | Moderate (solvent use) |
| Ultrasonic Irradiation | 78–82 | 2–4 h | Moderate | Low (solvent-free) |
| Biocatalytic | 70–80* | 12–24 h | High | Very Low |
| Industrial Fluidized Bed | 60–70 | N/A | Very High | High (energy use) |
*Yield for adiponitrile precursor; subsequent hydroxylamine addition adds 8–12 h .
Chemical Reactions Analysis
Types of Reactions: Adipamidoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Adipamidoxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its anti-inflammatory and anti-tumor activities, making it a potential candidate for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
Adipamidoxime exerts its effects through several mechanisms:
Antimicrobial Activity: It inhibits the growth of microorganisms by interfering with their metabolic processes.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Anti-tumor Activity: It induces apoptosis in tumor cells by activating specific molecular pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural and Physicochemical Comparison
The table below highlights key physicochemical differences between Adipamidoxime and selected bioactive compounds:
| Property | This compound | CBS9106 (SL-801) | Broxaldine | 4-Oxofenretinide |
|---|---|---|---|---|
| Molecular Formula | C₆H₁₄N₄O₂ | Not specified | C₆H₅BrN₂O₂ | C₂₄H₂₈O₃ |
| Molecular Weight | 174.2 g/mol | ~500 g/mol (estimated) | 229.02 g/mol | 364.48 g/mol |
| CAS Number | 15347-78-1 | Not provided | 3684-46-6 | 865536-65-8 |
| Key Functional Groups | Amidoxime (-NH-C(=N-OH)) | CRM1-binding motifs | Brominated aromatic ring | Retinoid derivative |
| Primary Activity | Antimicrobial, Antitumor | CRM1 inhibitor | Antimicrobial | Retinoid signaling |
| Target | Broad-spectrum | CRM1 nuclear export | Not specified | Retinoic acid receptors |
Notes:
- 4-Oxofenretinide, a retinoid derivative, targets nuclear receptors, unlike this compound’s non-receptor-mediated mechanisms .
Pharmacological and Functional Differences
Antimicrobial Activity
This compound inhibits bacterial, fungal, and viral growth through mechanisms likely involving metal ion chelation or oxidative stress induction . In contrast, Broxaldine (CAS 3684-46-6) exhibits narrower antimicrobial specificity, primarily targeting Gram-positive bacteria, possibly due to its brominated structure interfering with cell wall synthesis .
Antitumor Activity
This compound’s antitumor effects are attributed to apoptosis induction and oxidative damage, whereas CBS9106 (SL-801) specifically inhibits CRM1-dependent nuclear export, degrading oncoproteins and prolonging survival in tumor-bearing models .
Biological Activity
Adipamidoxime (C₆H₁₄N₄O₂), also known as NSC 70868, is a diamidoxime derivative synthesized primarily from adiponitrile and hydroxylamine. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.
Overview of Biological Activity
This compound exhibits significant biological activity attributed to its unique structural characteristics and chelating properties. It has been studied for various applications:
- Antimicrobial Activity : Effective against a range of bacteria, fungi, and viruses.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokine production.
- Anti-tumor Properties : Induces apoptosis in cancer cells through specific molecular pathways.
The biological effects of this compound are mediated through several mechanisms:
- Antimicrobial Activity : this compound disrupts microbial metabolic processes, inhibiting growth.
- Anti-inflammatory Activity : It reduces inflammation by modulating cytokine signaling pathways, particularly through the inhibition of NF-κB activation.
- Anti-tumor Activity : Induces apoptosis by activating mitochondrial pathways and regulating reactive oxygen species (ROS) levels.
Antimicrobial Studies
Research indicates that this compound demonstrates potent antimicrobial properties. A study conducted on various microbial strains reported significant inhibition zones, confirming its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The compound's chelating ability allows it to bind metal ions essential for microbial growth, further enhancing its antimicrobial potential.
Anti-inflammatory Effects
This compound has been shown to inhibit the activation of inflammatory pathways. In vitro studies revealed that it effectively reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6 by interfering with NF-κB signaling . This property positions this compound as a candidate for therapeutic applications in inflammatory diseases.
Anti-tumor Properties
The anti-tumor efficacy of this compound was explored in several studies. It was found to induce apoptosis in cancer cells by activating caspase pathways and increasing intracellular ROS levels . A comparative analysis with other compounds highlighted this compound's superior efficacy in inducing cell death in tumor models .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity | Anti-tumor Activity |
|---|---|---|---|---|
| This compound | Diamidoxime | High | Moderate | High |
| Formamidoxime | Formyl derivative | Low | Low | Moderate |
| Acetamidoxime | Acetyl derivative | Moderate | Low | Low |
| Benzamidoxime | Benzyl derivative | Low | Moderate | Moderate |
This compound is distinguished by its robust antimicrobial and anti-tumor activities compared to structurally similar compounds. Formamidoxime, while related, exhibits lower effectiveness in these areas.
Case Studies
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Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of this compound against various pathogens. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against infections .
- Anti-inflammatory Mechanism Investigation :
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Cancer Cell Apoptosis Induction :
- In vitro experiments demonstrated that this compound could induce apoptosis in human cancer cell lines by activating mitochondrial apoptotic pathways, making it a candidate for further development in cancer therapy .
Q & A
Q. How can researchers optimize reaction conditions for this compound derivatization without compromising stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
